molecular formula C23H17FN2O3 B11597691 2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11597691
M. Wt: 388.4 g/mol
InChI Key: VWBYFVCAKSNRHJ-UHFFFAOYSA-N
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Description

2-AMINO-4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE typically involves a multi-component reaction (MCR) strategy. One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction proceeds through a series of condensation and cyclization steps to form the desired chromene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as ammonium acetate or other organocatalysts are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

2-AMINO-4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives such as:

Uniqueness

What sets 2-AMINO-4-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}-7-HYDROXY-4H-CHROMENE-3-CARBONITRILE apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H17FN2O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-amino-4-[2-[(4-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H17FN2O3/c24-15-7-5-14(6-8-15)13-28-20-4-2-1-3-17(20)22-18-10-9-16(27)11-21(18)29-23(26)19(22)12-25/h1-11,22,27H,13,26H2

InChI Key

VWBYFVCAKSNRHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC4=CC=C(C=C4)F

Origin of Product

United States

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